An In-depth Technical Guide to the Chemical Properties of 3,5-Dichlorosalicylic Acid
An In-depth Technical Guide to the Chemical Properties of 3,5-Dichlorosalicylic Acid
Introduction
3,5-Dichlorosalicylic acid is a halogenated derivative of salicylic (B10762653) acid. It serves as a valuable intermediate in the synthesis of dyes and pharmaceuticals.[1] Notably, it has been identified as a bioactive compound and a potential inhibitor of human 20α-hydroxysteroid dehydrogenase, an enzyme implicated in various physiological processes.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its known biological interactions, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 3,5-Dichlorosalicylic acid are summarized below.
Identifiers and Molecular Characteristics
| Property | Value |
| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid[3] |
| Synonyms | 3,5-Dichloro-2-hydroxybenzoic acid, Salicylic acid, 3,5-dichloro-[3] |
| CAS Number | 320-72-9[2][3] |
| Molecular Formula | C₇H₄Cl₂O₃[3] |
| Molecular Weight | 207.01 g/mol [2][3] |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl[3] |
| InChI Key | CNJGWCQEGROXEE-UHFFFAOYSA-N[2][3] |
Physical Properties
| Property | Value |
| Appearance | White crystalline powder or needles.[1][3] |
| Melting Point | 220-222 °C[1][2] |
| Boiling Point | Sublimes with slight decomposition.[3] |
| Solubility | Slightly soluble in hot water; very soluble in alcohol and ether.[3] Soluble in methanol.[1][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3,5-Dichlorosalicylic acid.
| Technique | Data Availability |
| ¹H NMR | Spectra are available.[5] |
| ¹³C NMR | Spectral data is available.[5] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available.[3] |
| Mass Spectrometry (MS) | GC-MS and other mass spectrometry data are available.[3] |
Safety and Hazards
3,5-Dichlorosalicylic acid is associated with several hazards that require appropriate handling and safety precautions.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute toxicity, Oral (Category 4) | वार्निंग | Warning | H302: Harmful if swallowed.[2][3][6][7] |
| Skin irritation (Category 2) | वार्निंग | Warning | H315: Causes skin irritation.[2][3][7] |
| Serious eye irritation (Category 2A) | वार्निंग | Warning | H319: Causes serious eye irritation.[2][3][7] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | वार्निंग | Warning | H335: May cause respiratory irritation.[2][7] |
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[2]
Experimental Protocols
Synthesis of 3,5-Dichlorosalicylic Acid
A common method for the synthesis of 3,5-Dichlorosalicylic acid involves the direct chlorination of salicylic acid.
Methodology: One documented method involves the chlorination of salicylic acid using chlorine gas in a suitable solvent like glacial acetic acid.[8] The reaction proceeds through the formation of monochlorosalicylic acid intermediates (3-chloro- and 5-chlorosalicylic acid) followed by further chlorination to yield 3,5-dichlorosalicylic acid.[8][9]
Workflow for Synthesis and Further Chlorination:
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the analysis of 3,5-Dichlorosalicylic acid.
High-Performance Liquid Chromatography (HPLC) Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection at a suitable wavelength, for instance, 235 nm.[10]
-
Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent, such as methanol, to a known concentration.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Derivatization: As 3,5-Dichlorosalicylic acid is non-volatile, a derivatization step is often required to convert it into a more volatile compound.
-
Column: A non-polar capillary column, such as a DB-5ms, is commonly employed.[10]
-
Carrier Gas: Helium is a typical carrier gas.[10]
-
Temperature Program: A temperature gradient is used to ensure the separation of components. For example, an initial temperature of 80°C, ramped up to 280°C.[10]
-
Ionization: Electron Ionization (EI) is a common ionization mode.[10]
General Analytical Workflow:
Biological Activity and Signaling Pathways
3,5-Dichlorosalicylic acid has been identified as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase (20α-HSD).[1][2] This enzyme is involved in the metabolism of steroid hormones, and its inhibition can have significant physiological effects.
Inhibitory Action on 20α-HSD:
Conclusion
3,5-Dichlorosalicylic acid is a well-characterized compound with defined chemical and physical properties. Its role as a synthetic intermediate and its potential as a bioactive molecule make it a subject of interest for researchers in chemistry and drug development. The information provided in this guide, including its properties, synthetic and analytical methodologies, and biological activity, serves as a comprehensive resource for scientific and research applications. Adherence to appropriate safety protocols is essential when handling this compound.
References
- 1. 3,5-Dichlorosalicylic acid | 320-72-9 [chemicalbook.com]
- 2. 3,5-Dichlorosalicylic acid 97 320-72-9 [sigmaaldrich.com]
- 3. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. 3,5-Dichlorosalicylic acid(320-72-9) 1H NMR spectrum [chemicalbook.com]
- 6. 3,5-Dichlorosalicylic Acid | 320-72-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
